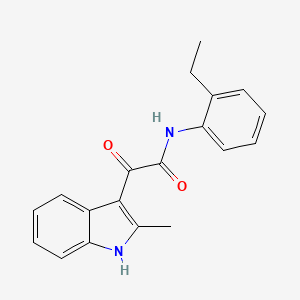

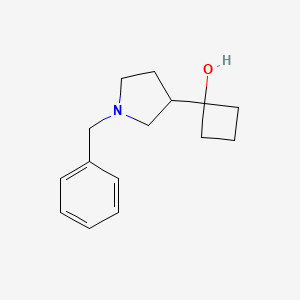

![molecular formula C31H31N3O2S B2823006 1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 477869-34-4](/img/structure/B2823006.png)

1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine (1-B4-4MPS3NB) is an organic compound that has been studied extensively by scientists due to its potential applications in medicine and other areas. It is a synthetic organic compound with a molecular formula of C22H25N3O4S and a molecular weight of 403.51. It has been used in a variety of scientific studies, including as a drug candidate, as a reagent in organic synthesis, and as a tool to study biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Research demonstrates that derivatives of 1-Benzhydryl piperazine, such as hydrazones, exhibit significant in vitro antibacterial and antifungal properties. These compounds have shown effectiveness against a range of bacterial strains including Staphylococcus aureus, Bacillus subtilis, Clostridium perfringens, Mycobacterium phlei, and fungal strains like Saccharomyces cerevisiae and Candida albicans. Notably, certain compounds within this class exhibit bactericidal action against B. subtilis and Cl. perfringens, while others display broad-spectrum activity inhibiting the growth of both bacterial and fungal pathogens (D. Yung, D. E. Mahony, L. Whitehouse, 1971).

Anticancer Activity

A study on 1-Benzhydryl-sulfonyl-piperazine derivatives revealed their potential as inhibitors of MDA-MB-231 human breast cancer cell proliferation. Among these, a specific derivative showed significant inhibitory activity, underscoring the potential of 1-Benzhydryl piperazine compounds in developing chemotherapeutic agents (C. Ananda Kumar et al., 2007).

Enzyme Inhibition

The enzymatic metabolism of compounds structurally related to 1-Benzhydryl piperazine has been explored, demonstrating their interactions with various cytochrome P450 enzymes and other metabolic pathways. This research provides insights into the metabolic fate of such compounds, which is crucial for the development of drugs with optimized pharmacokinetic properties (Mette G. Hvenegaard et al., 2012).

Antioxidant Properties

Novel derivatives incorporating the 1-Benzhydryl piperazine scaffold have been investigated for their antioxidant properties. For instance, mitochondria-targeted reaction-based fluorescent probes for hydrogen sulfide based on a piperazine-based naphthalimide scaffold showed significant fluorescence enhancement and low detection limits, indicating their potential for investigating biological functions and pathological roles of hydrogen sulfide in living systems (Y. L. Pak et al., 2016).

Eigenschaften

IUPAC Name |

1-benzhydryl-4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N3O2S/c1-24-12-15-28(16-13-24)37-30-17-14-25(22-29(30)34(35)36)23-32-18-20-33(21-19-32)31(26-8-4-2-5-9-26)27-10-6-3-7-11-27/h2-17,22,31H,18-21,23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVRERWQPLCFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

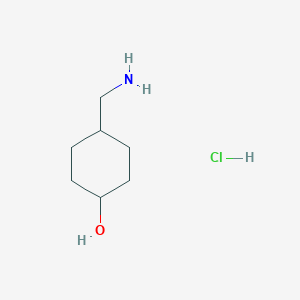

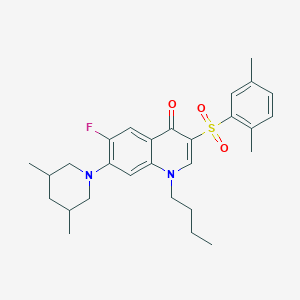

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)

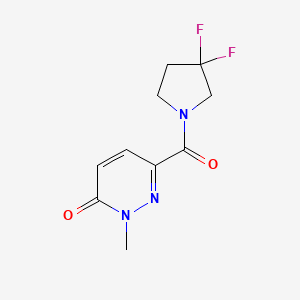

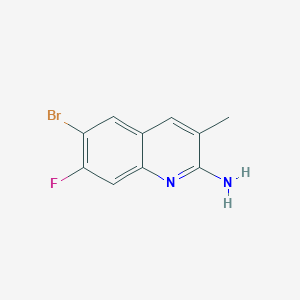

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2822929.png)

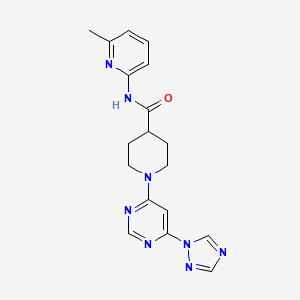

![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822935.png)

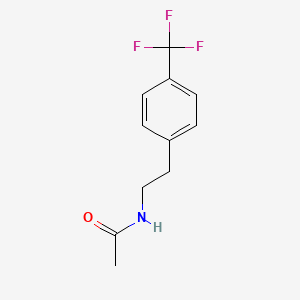

![3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822937.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2822940.png)